molecular formula C21H13NO B14073944 Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- CAS No. 100171-52-6

Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)-

Cat. No.: B14073944
CAS No.: 100171-52-6
M. Wt: 295.3 g/mol
InChI Key: TTWNZQKDAKGOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- is a heterocyclic aromatic compound that features a fused oxazole ring system with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- typically involves the reaction of naphthols with amines. A general and practical synthesis method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source. This method is notable for its outstanding functional group tolerance and efficiency in constructing naphthoxazole-related bioactive molecules .

Industrial Production Methods

While specific industrial production methods for naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- are not widely documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of readily available starting materials such as naphthols and amines, along with efficient catalytic systems, makes this compound accessible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical behavior.

Common Reagents and Conditions

Common reagents used in the reactions of naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- include oxidizing agents like TEMPO, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthoxazole-related bioactive molecules, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form radical adducts with naphthalenone radicals, as indicated by electron paramagnetic resonance (EPR) and 18O-labeled experiments . These interactions can influence various biological and chemical processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,1-d]oxazole: Another oxazole derivative with a different ring fusion pattern.

    Benzoxazole: A simpler oxazole compound with a benzene ring.

    Isoxazole: An isomeric form of oxazole with different electronic properties.

Uniqueness

Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- is unique due to its specific ring fusion and the presence of a naphthalene moiety. This structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring precise molecular interactions and stability.

Properties

CAS No.

100171-52-6

Molecular Formula

C21H13NO

Molecular Weight

295.3 g/mol

IUPAC Name

2-naphthalen-1-ylbenzo[f][1,3]benzoxazole

InChI

InChI=1S/C21H13NO/c1-2-8-16-13-20-19(12-15(16)7-1)22-21(23-20)18-11-5-9-14-6-3-4-10-17(14)18/h1-13H

InChI Key

TTWNZQKDAKGOTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC5=CC=CC=C5C=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.